

Application Notes and Protocols for Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the stable isotope-labeled compound, Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2 , in pharmacokinetic (PK) research. The inclusion of this internal standard is critical for enhancing the accuracy and precision of bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Hydroflumethiazide in biological matrices.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema. Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its clinical efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2 , is the gold standard in quantitative bioanalysis. This labeled compound, being chemically identical to the analyte but mass-shifted, co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. This leads to more reliable and reproducible pharmacokinetic data.

Advantages of Using Hydroflumethiazide- $^{15}\text{N}_2$, ^{13}C , d_2

- **Improved Accuracy and Precision:** Minimizes analytical variability introduced during sample extraction and instrumental analysis.
- **Enhanced Specificity:** The distinct mass-to-charge ratio (m/z) of the labeled standard prevents interference from endogenous matrix components.
- **Reliable Quantification:** Allows for precise determination of Hydroflumethiazide concentrations in complex biological samples like plasma and urine.

Hypothetical Pharmacokinetic Study Data

The following tables present hypothetical, yet realistic, pharmacokinetic parameters of Hydroflumethiazide following a single oral administration of a 50 mg dose to healthy human subjects. These values are based on published data for unlabeled Hydroflumethiazide and represent the expected outcomes of a study utilizing Hydroflumethiazide- $^{15}\text{N}_2,^{13}\text{C},\text{d}_2$ as an internal standard for quantification.

Table 1: Plasma Pharmacokinetic Parameters of Hydroflumethiazide

Parameter	Mean Value	Standard Deviation (SD)
C _{max} (ng/mL)	155.8	35.2
T _{max} (h)	2.1	0.6
AUC _{0-t} (ng·h/mL)	985.4	210.7
AUC _{0-∞} (ng·h/mL)	1050.1	235.9
t _{1/2} (h)	17.3	4.5
CL/F (L/h)	47.6	10.2
Vd/F (L)	1205.3	289.1

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity; t_{1/2}: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Mean Plasma Concentration-Time Profile of Hydroflumethiazide

Time (h)	Mean Concentration (ng/mL)	Standard Deviation (SD)
0.0	0.0	0.0
0.5	55.2	12.8
1.0	110.5	25.6
1.5	145.3	33.1
2.0	154.9	35.0
2.5	148.7	34.2
4.0	115.6	26.9
8.0	60.1	14.5
12.0	35.8	8.9
24.0	12.3	3.1
48.0	3.5	1.0

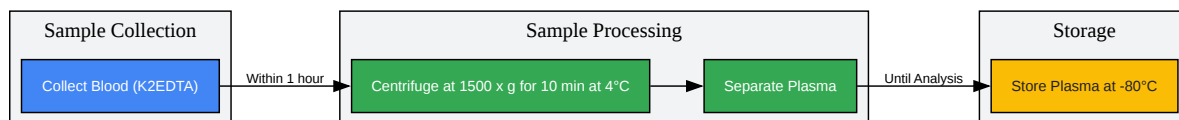
Experimental Protocols

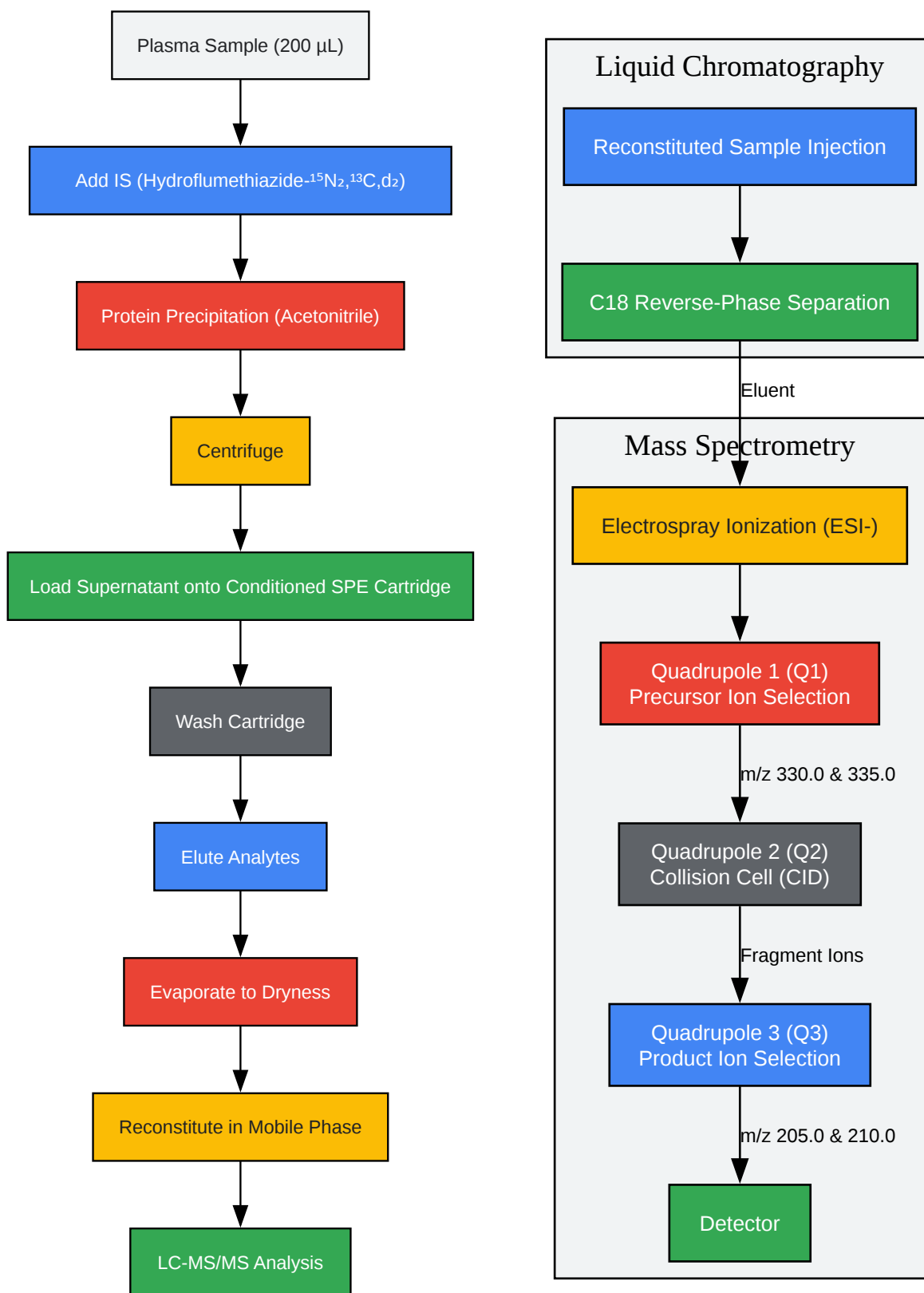
This section provides detailed methodologies for a typical pharmacokinetic study involving the quantification of Hydroflumethiazide in human plasma using Hydroflumethiazide-¹⁵N₂,¹³C,₂ as an internal standard.

Protocol 1: Human Plasma Sample Collection and Handling

- **Blood Collection:** Collect whole blood samples from study subjects into tubes containing K₂EDTA as an anticoagulant at predefined time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 4, 8, 12, 24, and 48 hours).

- Plasma Separation: Within 1 hour of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
- Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled polypropylene tubes.
- Storage: Store the plasma samples at -80°C until analysis.





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